N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide
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Overview
Description
N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide is a complex organic compound that features a combination of fluorine, iodine, and methoxy functional groups attached to a benzohydrazide core
Preparation Methods
The synthesis of N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride, 3-iodo-4-methoxybenzoic acid, and hydrazine hydrate.
Acylation Reaction: The first step involves the acylation of 3-iodo-4-methoxybenzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the corresponding benzoyl derivative.
Chemical Reactions Analysis
N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride can reduce the compound to its corresponding hydrazine derivative.
Acylation and Alkylation: The hydrazide group can be further acylated or alkylated using acyl chlorides or alkyl halides, respectively, to form various derivatives.
Scientific Research Applications
N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
N’-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide can be compared with similar compounds such as:
4-Fluorobenzoic Acid: This compound shares the fluorobenzoyl moiety but lacks the iodine and methoxy groups, resulting in different chemical properties and reactivity.
3-Iodo-4-methoxybenzoic Acid: This compound contains the iodine and methoxy groups but lacks the fluorobenzoyl moiety, leading to distinct applications and reactivity.
2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: This compound is structurally similar but contains a hydroxyl group instead of the methoxy group, which can significantly alter its chemical behavior and biological activity
Properties
Molecular Formula |
C15H12FIN2O3 |
---|---|
Molecular Weight |
414.17 g/mol |
IUPAC Name |
N'-(4-fluorobenzoyl)-3-iodo-4-methoxybenzohydrazide |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-7-4-10(8-12(13)17)15(21)19-18-14(20)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI Key |
CIPYUKBJOQJDHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)I |
Origin of Product |
United States |
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